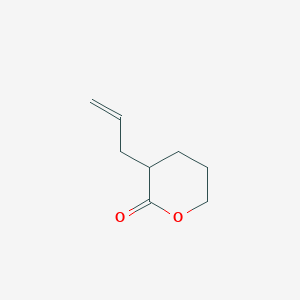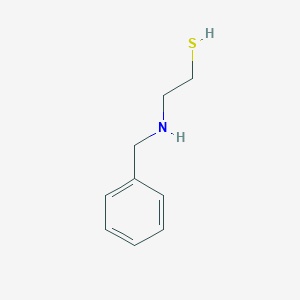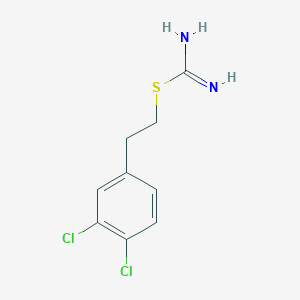
4-Methoxy-2,3-dihydrobenzofuran-3-amine
Übersicht
Beschreibung
4-Methoxy-2,3-dihydrobenzofuran-3-amine is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the reaction of 2-(allyloxy)anilines with DABCO-bis(sulfur dioxide) and aryl propiolates, generating a 2-(allyloxy)aryl radical in situ, which undergoes intramolecular addition to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, can be applied to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzofuran ring .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Angelicin: A benzofuran derivative with potential anticancer properties.
Uniqueness
4-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4,6H,5,10H2,1H3 |
InChI-Schlüssel |
HJDRZCNWTNXKQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(CO2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3-Methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B8797270.png)






